N-dibenzo[b,d]furan-3-yl-N'-(9H-xanthen-9-yl)urea
Overview
Description
N-dibenzo[b,d]furan-3-yl-N’-9H-xanthen-9-ylurea is a complex organic compound that features a unique structure combining dibenzofuran and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzo[b,d]furan-3-yl-N’-9H-xanthen-9-ylurea typically involves the following steps:
Formation of Dibenzofuran Derivative: The starting material, dibenzofuran, is subjected to electrophilic substitution reactions to introduce functional groups at specific positions.
Coupling with Xanthene Derivative: The functionalized dibenzofuran is then coupled with a xanthene derivative through a series of reactions, including nucleophilic substitution and condensation reactions.
Formation of Urea Linkage: The final step involves the formation of the urea linkage between the dibenzofuran and xanthene moieties, typically using reagents such as isocyanates or carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of N-dibenzo[b,d]furan-3-yl-N’-9H-xanthen-9-ylurea may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-dibenzo[b,d]furan-3-yl-N’-9H-xanthen-9-ylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other functional groups.
Scientific Research Applications
N-dibenzo[b,d]furan-3-yl-N’-9H-xanthen-9-ylurea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-dibenzo[b,d]furan-3-yl-N’-9H-xanthen-9-ylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and nucleic acids, modulating their activity and function.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the xanthene moiety.
Xanthene: Another related compound that forms the basis of many fluorescent dyes and probes.
Carbazole: A compound with structural similarities to dibenzofuran, used in organic electronics and photonics.
Uniqueness
N-dibenzo[b,d]furan-3-yl-N’-9H-xanthen-9-ylurea is unique due to its combination of dibenzofuran and xanthene moieties, which imparts distinct photophysical and chemical properties. This makes it a valuable compound for applications requiring specific fluorescence characteristics and reactivity.
Properties
IUPAC Name |
1-dibenzofuran-3-yl-3-(9H-xanthen-9-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3/c29-26(27-16-13-14-18-17-7-1-4-10-21(17)31-24(18)15-16)28-25-19-8-2-5-11-22(19)30-23-12-6-3-9-20(23)25/h1-15,25H,(H2,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIQFOWYUNSFHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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